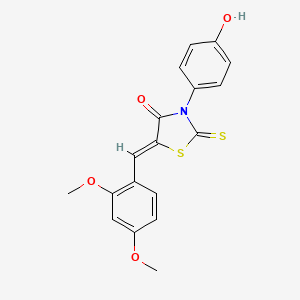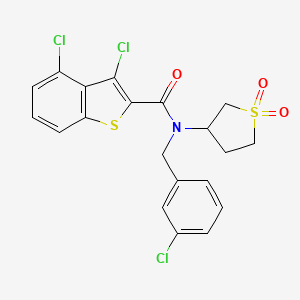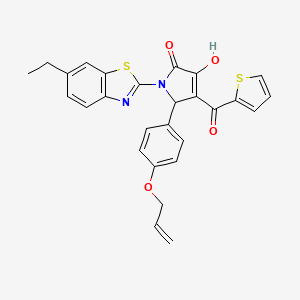![molecular formula C20H20BrN5O2S B15100950 N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15100950.png)
N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound that features a combination of brominated phenol, triazole, and acetamide functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the bromination of 2-hydroxybenzaldehyde to form 5-bromo-2-hydroxybenzaldehyde. This intermediate is then subjected to a condensation reaction with an amine to form the Schiff base, N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino].
In parallel, the triazole moiety is synthesized by reacting 4-ethyl-5-(4-methylphenyl)-1,2,4-triazole-3-thiol with an appropriate acylating agent to form the corresponding acetamide derivative. Finally, the two intermediates are coupled under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenolic and triazole moieties can be oxidized under appropriate conditions.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom on the phenol ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenol derivatives.
科学的研究の応用
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties such as conductivity or fluorescence.
作用機序
The mechanism of action of N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. The specific pathways involved depend on the biological context and the nature of the target.
類似化合物との比較
Similar Compounds
N-Hydroxy-N-(4-hydroxyphenyl)acetamide: Shares the acetamide functionality but lacks the triazole and brominated phenol moieties.
4-Ethyl-5-(4-methylphenyl)-1,2,4-triazole-3-thiol: Contains the triazole moiety but lacks the acetamide and brominated phenol functionalities.
Uniqueness
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is unique due to its combination of brominated phenol, triazole, and acetamide functionalities. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
分子式 |
C20H20BrN5O2S |
|---|---|
分子量 |
474.4 g/mol |
IUPAC名 |
N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H20BrN5O2S/c1-3-26-19(14-6-4-13(2)5-7-14)24-25-20(26)29-12-18(28)23-22-11-15-10-16(21)8-9-17(15)27/h4-11,27H,3,12H2,1-2H3,(H,23,28)/b22-11- |
InChIキー |
GHDXPRFKAMVPKL-JJFYIABZSA-N |
異性体SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C\C2=C(C=CC(=C2)Br)O)C3=CC=C(C=C3)C |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)Br)O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl)a cetamide](/img/structure/B15100867.png)
![2-(2-methylpropyl)-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B15100884.png)
![N-[(2Z)-3-(furan-2-ylmethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B15100891.png)
![(4E)-5-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B15100904.png)


![3-Hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholin-4-ylpropyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one](/img/structure/B15100919.png)
![5-[4-(Propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15100922.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B15100923.png)
![2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl) acetamide](/img/structure/B15100927.png)

![3-[(3-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol](/img/structure/B15100937.png)
![(4E)-1-[2-(diethylamino)ethyl]-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B15100953.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15100975.png)
